molecular formula C20H22N2O4 B2966746 4-cyclohexyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline CAS No. 306730-59-6

4-cyclohexyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline

Cat. No. B2966746
CAS RN: 306730-59-6
M. Wt: 354.406
InChI Key: QDYOPVDEUGNELW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyclohexyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline, commonly referred to as CNB, is a chemical compound with several potential applications in scientific research and industry. It has a molecular formula of C20H22N2O4 and a molecular weight of 354.406 .

Scientific Research Applications

Reductive Cyclization and Rearrangement

Research on nitroarenyl ketones has shown that stannous chloride-mediated reductive cyclization-rearrangement can produce cyclization products in excellent yields. This process, which involves the reduction of nitroarene to aminoarene, could potentially be applied to 4-cyclohexyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline for the synthesis of novel cyclic compounds with potential pharmaceutical applications (Bates & Li, 2002).

Synthesis and Biological Evaluation

A series of N-substituted aniline derivatives synthesized from benzohydrazide have been characterized for their antidiabetic, anti-inflammatory, and anticancer activities. This suggests that derivatives of aniline, possibly including 4-cyclohexyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline, could be explored for the development of novel therapeutic agents (Kavitha, Kannan, & Gnanavel, 2016).

Photolysis and Reactivity Studies

Studies on the photolysis of aniline derivatives, such as 4-chloroaniline, reveal insights into the generation and reactivity of phenyl cations, which are relevant for understanding the chemical behavior of aniline derivatives under light exposure. This knowledge can be leveraged in designing light-sensitive materials or in photolytic degradation studies of environmental contaminants (Guizzardi et al., 2001).

Catalysis and Synthesis

The reduction of nitrobenzene to aniline over a Pt catalyst provides valuable insights into the catalytic hydrogenation processes that could be applied to similar compounds. This research could inform the development of efficient catalytic systems for the synthesis of aniline derivatives, including 4-cyclohexyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline, with implications for industrial synthesis and environmental remediation (Sheng et al., 2016).

properties

IUPAC Name

4-cyclohexyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c23-22(24)18-11-20-19(25-13-26-20)10-16(18)12-21-17-8-6-15(7-9-17)14-4-2-1-3-5-14/h6-11,14,21H,1-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYOPVDEUGNELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)NCC3=CC4=C(C=C3[N+](=O)[O-])OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.